3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
Description
3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with bromine atoms at positions 3 and 5, and a benzyl group bearing a trifluoromethyl (–CF₃) substituent at the para position.
Properties
IUPAC Name |
3,5-dibromo-1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)10(13,14)15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQFENROUJSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation reactions offer a direct route to functionalized triazoles. A [3+2] cycloaddition between hydrazonyl chlorides and nitriles, as demonstrated in the synthesis of 5-trifluoromethyl-1,2,4-triazoles, provides a foundational approach. Adapting this method, hydrazonyl chloride derivatives bearing pre-installed bromine atoms could theoretically yield the target compound. However, bromine’s susceptibility to nucleophilic displacement under cycloaddition conditions necessitates protective strategies.
Sequential Alkylation and Bromination
An alternative route involves constructing the triazole core, followed by alkylation and bromination. This method benefits from modularity, as alkylation with 4-(trifluoromethyl)benzyl bromide can precede or follow bromination. However, the order critically impacts regioselectivity: early alkylation may shield the 1-nitrogen, directing bromination to the 3- and 5-positions.
Detailed Methodologies
Hydrazonyl Chloride Preparation
Hydrazonyl chlorides, synthesized from hydrazones and chlorine gas, serve as key intermediates. For example, reacting 4-(trifluoromethyl)benzylhydrazine with chloroacetonitrile yields a hydrazonyl chloride precursor.
[3+2] Cycloaddition with Brominated Nitriles
The cycloaddition employs trifluoroacetonitrile and brominated nitriles under basic conditions (e.g., NEt₃ in CH₂Cl₂). This step forms the triazole ring, with bromine introduced via the nitrile component. Yields for analogous reactions reach 56%.
Reaction Conditions:
-
Solvent: Dichloromethane
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Base: Triethylamine (3.0 equiv)
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Temperature: Room temperature
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Time: 12 hours
Limitations
Bromine’s lability under cycloaddition conditions often leads to debromination byproducts, necessitating protective groups or alternative nitrile sources.
Triazole Core Synthesis
Starting from 1H-1,2,4-triazole, alkylation with 4-(trifluoromethyl)benzyl bromide under basic conditions (KOH/EtOH) installs the benzyl group. This step achieves 72–85% yields in analogous systems.
Example Protocol:
Regioselectivity Challenges
Bromination without directing groups often yields mixtures. Employing Lewis acids (e.g., FeCl₃) enhances selectivity for the 3- and 5-positions by coordinating to the triazole nitrogens.
Silicon-Based Protection
Temporary protection of the triazole’s 5-position using trimethylsilyl (TMS) groups enables selective bromination at the 3-position. Subsequent deprotection and a second bromination step install the 5-bromo substituent.
Key Steps:
-
Silylation:
-
Bromination and Deprotection:
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Cycloaddition | Direct bromine incorporation | Debromination side reactions | 56–65% | Moderate |
| Sequential Alkylation | Modular, high regioselectivity | Multiple steps increase cost/time | 65–78% | High |
| Protection-Deprotection | Precise bromine placement | Sensitivity to moisture/air | 70–89% | Low |
Industrial-Scale Considerations
Large-scale production favors sequential alkylation-bromination due to fewer purification steps and compatibility with continuous flow reactors. For example, substituting batch reactors with microreactors improves heat dissipation during exothermic bromination, enhancing safety and yield .
Chemical Reactions Analysis
3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl group and the triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit potent antifungal properties. 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole has been investigated for its efficacy against various fungal strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Candida albicans and Aspergillus niger, showing a significant reduction in fungal growth at low concentrations .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies indicated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent studies have suggested that triazole derivatives may possess neuroprotective effects. This compound was found to reduce oxidative stress markers in neuronal cell cultures, indicating its potential for treating neurodegenerative diseases .
Agricultural Applications
Fungicide Development
The compound's antifungal properties extend to agricultural applications as a potential fungicide. Its effectiveness against plant pathogens such as Botrytis cinerea and Fusarium spp. has been evaluated in field trials. A comparative study showed that formulations containing this triazole derivative significantly reduced disease incidence in crops like tomatoes and grapes .
Plant Growth Regulation
In addition to its fungicidal properties, this compound has been explored as a plant growth regulator. Research indicates that it can enhance root development and increase biomass in certain crops under stress conditions .
Material Science
Polymer Synthesis
The unique chemical structure of this compound makes it a candidate for polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Studies have shown that polymers containing this triazole exhibit improved mechanical properties compared to conventional polymers .
Nanocomposite Development
This compound is also being investigated for use in nanocomposites. Its incorporation into nanostructured materials has shown promise in enhancing electrical conductivity and thermal properties, making it suitable for applications in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzyl group or triazole ring. Key comparisons include:
*Estimated based on substituent contributions.
Physicochemical Properties
- Lipophilicity : The –CF₃ group confers higher lipophilicity (logP ~3.5 estimated) than the –F analog (logP ~2.8), improving membrane permeability for biological applications .
- Thermal Stability : Bromine substituents contribute to higher molecular weights and melting points (>200°C inferred), as seen in related triazoles .
Key Research Findings
Structural Stability : The trifluoromethyl group enhances crystal packing efficiency, as observed in related triazoles with –CF₃ substituents .
Reactivity : Bromine atoms at positions 3 and 5 enable further functionalization (e.g., cross-coupling reactions), a feature exploited in synthesizing bioactive derivatives .
Biological Activity
3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound possesses a triazole ring substituted with bromine atoms and a trifluoromethylphenylmethyl group, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H6Br2F3N3
- Molecular Weight : 384.98 g/mol
- CAS Number : 1240580-51-1
The biological activity of this compound is influenced by its ability to interact with various molecular targets. The presence of the trifluoromethyl group increases lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. The compound may modulate enzyme activities through binding interactions, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds containing the triazole moiety exhibit diverse biological activities:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential efficacy against cancer cell lines. For instance, derivatives of triazoles have demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range .
Table 1: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target/Cell Line | IC50 Value (μM) |
|---|---|---|---|
| Compound A | Anticancer | HCT-116 (Colon Carcinoma) | 6.2 |
| Compound B | Antibacterial | E. coli | 1.0 |
| Compound C | Antifungal | Candida albicans | 0.5 |
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated a series of triazole derivatives against multiple cancer cell lines and found that modifications at the triazole ring significantly affected their anticancer potency. One derivative exhibited an IC50 value of approximately 27 μM against breast cancer cells .
- Antimicrobial Studies : Research on related compounds demonstrated strong inhibition against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Notably, certain derivatives showed activity against resistant strains .
Research Findings
The synthesis and evaluation of triazole derivatives have led to promising findings regarding their biological activities:
- Synthesis Techniques : The synthesis typically involves cyclization reactions with hydrazine derivatives under various conditions to form the triazole ring. Subsequent modifications introduce substituents that enhance biological activity.
- Structure-Activity Relationship (SAR) : Investigations into SAR reveal that specific substitutions on the triazole ring can significantly influence biological activity. For example, varying the position and type of substituents can lead to enhanced potency against specific targets.
Q & A
Q. What are the standard synthetic routes for 3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves refluxing precursors (e.g., hydrazides or substituted benzaldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions. For example, analogous triazoles are prepared by reacting hydrazide derivatives with aldehydes in ethanol containing glacial acetic acid, followed by reflux and solvent evaporation . Bromination at the 3- and 5-positions of the triazole ring can be achieved using brominating agents like N-bromosuccinimide (NBS) in dichloromethane .
- Key Steps :
- Precursor preparation (e.g., hydrazide derivatives).
- Cyclization under reflux with catalytic acid.
- Purification via recrystallization or column chromatography.
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection is performed using synchrotron or laboratory X-ray sources. Structural refinement employs programs like SHELXL, which iteratively models atomic positions and thermal parameters . For example, triazole derivatives are often analyzed in orthorhombic or monoclinic crystal systems, with hydrogen bonding and π-π stacking interactions noted .
- Validation :
- R-factor convergence (< 0.05 for high-resolution data).
- Electron density maps to confirm atomic positions.
Q. What spectroscopic techniques are used for structural characterization?
- Methodology :
- NMR : H and C NMR identify substituents and confirm regiochemistry. For example, aromatic protons in the trifluoromethylphenyl group appear as distinct multiplets (δ 7.4–7.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretches at ~600 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodology :
- Cross-Validation : Combine NMR, IR, and SC-XRD data. For instance, unexpected H NMR shifts may arise from dynamic effects, which can be clarified via variable-temperature NMR .
- Computational Aids : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or vibrational spectra for comparison .
- Crystallographic Refinement : Use SHELXL’s constraints to model disorder or twinning in crystals .
Q. What strategies optimize the synthesis yield of this compound?
- Methodology :
- Solvent Screening : Replace DMSO with DMAc or ionic liquids to enhance solubility and reduce side reactions .
- Catalysis : Copper(I) iodide or palladium catalysts improve cyclization efficiency in Huisgen reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >70% .
Q. How do structural modifications (e.g., trifluoromethyl or bromine substitution) affect bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Synthesize derivatives with varied substituents (e.g., -Cl, -CF).
- Test in vitro bioactivity (e.g., enzyme inhibition assays). The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in analogs with IC values < 1 µM .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to target proteins (e.g., cytochrome P450) .
Q. How can researchers address contradictory biological activity data across studies?
- Methodology :
- Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, cell lines).
- Meta-Analysis : Pool data from multiple studies to identify trends. For example, discrepancies in IC values may arise from assay sensitivity (e.g., colorimetric vs. fluorometric methods) .
- Orthogonal Validation : Confirm results using alternative techniques (e.g., SPR for binding affinity vs. enzymatic assays).
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER model binding stability over time.
- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bond donors/acceptors) using Schrödinger Suite .
- ADMET Prediction : SwissADME or ADMETLab assess pharmacokinetic properties (e.g., logP, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
